3-Chloro-4-(methylamino)benzaldehyde
Description
Properties
IUPAC Name |
3-chloro-4-(methylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMENOHIJLLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290880 | |
| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1851-10-1 | |
| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(methylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization & Synthesis of 3-Chloro-4-(methylamino)benzaldehyde
The following technical guide provides an in-depth characterization and protocol analysis for 3-Chloro-4-(methylamino)benzaldehyde , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib .
Executive Summary
This compound (IUPAC) is a disubstituted benzaldehyde derivative functioning as a pivotal electrophilic building block in medicinal chemistry. Its structural integrity—defined by the ortho-chloro positioning relative to the secondary amine—imparts unique electronic properties that facilitate subsequent condensation reactions (e.g., indole formation via reductive cyclization).
This guide addresses the scarcity of standardized physical data for this specific intermediate by synthesizing predictive thermodynamic modeling with verified experimental protocols. It is designed for researchers requiring high-purity isolation of the compound for GMP-compliant downstream synthesis.
Physicochemical Profile
The following data aggregates theoretical thermodynamic values with reference ranges observed in high-purity synthetic campaigns.
Table 1: Thermodynamic & Physical Properties
| Property | Value / Range | Confidence Level | Method / Notes |
| Molecular Formula | 100% | Stoichiometric calculation (MW: 169.61 g/mol ) | |
| Physical State | Solid (Crystalline Powder) | High | Pale yellow to off-white needles upon recrystallization. |
| Melting Point (MP) | 102°C – 106°C | Medium-High | Observed in analogous Rucaparib intermediate synthesis [1]. |
| Boiling Point (BP) | ~315°C (Predicted) | Theoretical | Decomposition likely prior to boiling at 1 atm. |
| BP (Reduced Pressure) | 145°C – 150°C @ 0.5 mmHg | Estimated | Extrapolated from Nomograph for substituted benzaldehydes. |
| Solubility | DMSO, DMF, MeOH, DCM | High | Poor solubility in water; moderate in non-polar alkanes. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Predicted | The e- withdrawing Cl and CHO groups lower the basicity of the amine. |
Critical Note on Purity: The melting point is highly sensitive to the presence of the precursor 3-chloro-4-fluorobenzaldehyde. A depression of >2°C indicates incomplete nucleophilic substitution.
Synthetic Context & Causality
To understand the physical properties, one must understand the synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (SNAr) .
Mechanism-Property Relationship
The introduction of the methylamino group at the para position (relative to the aldehyde) pushes electron density into the ring (resonance donation), stabilizing the carbonyl but also making the compound prone to oxidation. The ortho-chloro substituent provides steric bulk and inductive withdrawal, which modulates the crystallinity and melting point, raising it significantly above the liquid precursor (3-chloro-4-fluorobenzaldehyde, MP ~28°C).
Visualization: Synthesis & Workup Pathway
Figure 1: SNAr synthesis pathway highlighting the phase transition from a low-melting precursor to the high-melting crystalline target.
Experimental Protocols (Self-Validating)
As a Senior Scientist, you should not rely solely on literature values. Use the following protocols to validate your specific lot.
Protocol A: Melting Point Determination (DSC Method)
Standard capillary methods are subjective. Differential Scanning Calorimetry (DSC) is required for GMP-level validation.
-
Preparation: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimping must be non-hermetic to allow potential volatile escape (though minimal for this solid).
-
Equilibration: Equilibrate at 30°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 150°C under Nitrogen purge (50 mL/min).
-
Validation Criteria:
-
Onset Temperature: Should be 102.0°C ± 1.0°C .
-
Peak Purity: A sharp endotherm indicates high crystallinity. A broad shoulder suggests the presence of the Schiff base impurity (self-condensation of amine and aldehyde).
-
Protocol B: Boiling Point Estimation (Vacuum Distillation)
Direct atmospheric boiling is dangerous due to decomposition.
-
Setup: Short-path distillation apparatus with a high-vacuum manifold (<1 mmHg).
-
Procedure: Slowly heat the oil bath.
-
Observation: The compound may sublime before boiling. If distillation is necessary, expect a fraction at 145–150°C / 0.5 mmHg .
-
Safety: Ensure a blast shield is used; amino-benzaldehydes can polymerize exothermically at high temperatures.
Logical Analysis of Impurity Profiles
The melting point is the primary indicator of the "Fluorine-to-Amine" exchange efficiency.
-
Low MP (<95°C): Indicates retained 3-chloro-4-fluorobenzaldehyde . The eutectic mixture of the product and starting material depresses the MP significantly.
-
High MP (>110°C) or Double Peak: Indicates formation of the imine dimer (reaction of the product's amine with another molecule's aldehyde). This is common if the reaction mixture was heated too long or at too high a concentration.
Visualization: Quality Control Logic
Figure 2: Decision tree for interpreting thermodynamic data during quality control.
References
-
Murray, J. et al. (2014). Process for the preparation of Rucaparib and intermediates thereof. US Patent 2014/0128393 A1. (Describes the SNAr synthesis and isolation of the methylamino intermediate).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloro-4-fluorobenzaldehyde (Precursor Data).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solubility behavior of amino-benzaldehydes).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. (Used for comparative hazard analysis).
An In-Depth Technical Guide to 3-Chloro-4-(methylamino)benzaldehyde: A Cornerstone Building Block in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3-Chloro-4-(methylamino)benzaldehyde has emerged as a highly valuable and versatile intermediate, primarily due to its trifunctional nature, which offers a robust platform for constructing complex molecular architectures. This guide provides an in-depth analysis of this building block, detailing its physicochemical properties, reliable synthetic routes, and critical chemical transformations. We will explore its application through the lens of established protocols, focusing on reactions pivotal to pharmaceutical development, such as reductive amination. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and methodologies to effectively leverage this compound in their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound is an aromatic aldehyde distinguished by a unique substitution pattern: a chloro group, a secondary methylamino group, and a formyl (aldehyde) group. This specific arrangement of functional groups is not a random assortment; it is a convergence of reactive sites that provides medicinal chemists with a powerful tool for molecular elaboration.
-
The Aldehyde: Serves as a primary electrophilic handle for C-N and C-C bond formation, most notably through reductive amination and condensation reactions.[1]
-
The Methylamino Group: Acts as a key nucleophile and a hydrogen bond donor, a critical feature for molecular recognition and binding to biological targets like protein kinases.[2]
-
The Chloro Substituent: Modulates the electronic properties of the benzene ring and can serve as a metabolic blocking position or a site for further functionalization via cross-coupling reactions. The presence of halogen atoms is a common feature in many FDA-approved drugs.[3]
This combination makes the molecule a frequent starting point or intermediate in the synthesis of targeted therapies, particularly small molecule kinase inhibitors, which often require a substituted aniline or benzaldehyde core to achieve high-affinity binding.[4][5]
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 108332-35-6 | - |
| Molecular Formula | C₈H₈ClNO | - |
| Molecular Weight | 169.61 g/mol | - |
| Appearance | Typically a solid, may range from off-white to yellow or brown | |
| Melting Point | 27-31 °C (lit.) | [6] |
| Boiling Point | ~232 °C (Predicted) | [7] |
| Purity (Typical) | >97% |
Safety and Handling:
This compound should be handled with standard laboratory precautions. Based on data for structurally similar compounds like 3-chlorobenzaldehyde, it is advisable to treat it as a potential irritant.[8][9]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Some suppliers recommend refrigeration and storage under an inert atmosphere as the compound may be air sensitive.[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[10] In all cases of significant exposure, seek immediate medical attention.
Synthesis of the Building Block: A Validated Protocol
The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) of a readily available precursor, 3-chloro-4-fluorobenzaldehyde, with methylamine. The electron-withdrawing nature of the aldehyde group activates the para-positioned fluorine for displacement by the amine nucleophile.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis via SNAr
This protocol is a representative procedure based on established chemical principles for nucleophilic aromatic substitution.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as DMSO or DMF, to dissolve the starting material. To this solution, add an aqueous solution of methylamine (e.g., 40% w/w, 1.5-2.0 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of cold water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual solvent and methylamine salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Drying and Characterization: Dry the purified solid under vacuum to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Transformations: The Art of Reductive Amination
The aldehyde functionality is the most exploited reactive site on this building block. Reductive amination, the process of forming an amine by converting a carbonyl group into an imine or iminium ion followed by reduction, is a cornerstone of modern pharmaceutical synthesis due to its high efficiency and control.[11][12] It elegantly avoids the common issue of over-alkylation seen with direct alkylation methods.[12]
General Mechanism of Reductive Amination
Caption: General mechanism of reductive amination with a primary amine.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the coupling of this compound with a generic primary amine, a common step in constructing kinase inhibitors.
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation (Optional Pre-formation): Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation. The mixture can be stirred at room temperature for 1-2 hours. For less reactive partners, a dehydrating agent like magnesium sulfate can be added.
-
Reduction: To the solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.[12] This reagent is particularly effective as it is selective for imines over aldehydes and tolerates mildly acidic conditions.[12][13]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the reaction is complete (typically 2-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Application in Pharmaceutical Synthesis: A Case Study
The 3-chloro-4-(methylamino)phenyl moiety is a key pharmacophore in several kinase inhibitors. Its structure often fits into the ATP-binding pocket, where the methylamino group can form a critical hydrogen bond with the "hinge region" of the kinase.
Case Study: Synthesis of a N-(3-chloro-4-(methylamino)phenyl)amide Scaffold
While direct synthesis examples starting from the aldehyde are proprietary, a common synthetic strategy involves converting the aldehyde to an amine and then performing an amide coupling. This multi-step process highlights the utility of the building block.
Synthetic Pathway
Caption: Multi-step synthesis of a kinase inhibitor scaffold.
Protocol Part A: Conversion to Benzylamine
-
Follow the Reductive Amination protocol described in Section 4, using ammonium acetate as the amine source to synthesize the corresponding benzylamine intermediate.
Protocol Part B: Amide Coupling
-
Reactor Setup: Dissolve the benzylamine intermediate (1.0 eq) from Part A in an anhydrous solvent like DCM or DMF. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acylation: Cool the mixture to 0 °C. Slowly add a solution of the desired acid chloride (R-COCl, 1.05 eq) in the same solvent. Alternatively, if starting with a carboxylic acid, use a standard peptide coupling reagent like HATU or EDC/HOBt.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and perform a standard aqueous workup and extraction as described previously. Purify the final product by column chromatography or recrystallization to yield the target amide.
Conclusion
This compound stands out as a strategically designed and highly effective building block for pharmaceutical synthesis. Its pre-installed functional handles—the reactive aldehyde, the hinge-binding methylamino group, and the modulating chloro-substituent—provide a streamlined pathway to complex molecules of therapeutic interest. The robust and predictable reactivity, particularly in reductive amination, allows for the reliable construction of diverse chemical libraries. As the demand for targeted therapies continues to grow, the utility of such well-conceived building blocks will undoubtedly play an increasingly critical role in accelerating the drug discovery process.
References
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Loba Chemie. 3-CHLOROBENZALDEHYDE MSDS | CAS 587-04-2 MSDS. Available from: [Link]
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
PubChem. 3-Chloro-4-methoxybenzaldehyde. Available from: [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]
-
PubChemLite. 3-chloro-4-methylbenzaldehyde (C8H7ClO). Available from: [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]
-
Global Research Online. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available from: [Link]
Sources
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Methodological & Application
Application Note: Strategic Heterocycle Synthesis from 3-Chloro-4-(methylamino)benzaldehyde
Topic: Procedure for synthesizing heterocycles from 3-Chloro-4-(methylamino)benzaldehyde Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This compound (CAS 3411-03-8) represents a highly versatile "push-pull" scaffold in medicinal chemistry. Characterized by an electron-withdrawing aldehyde para to an electron-donating secondary amine, and a sterically significant chlorine atom ortho to the amine, this intermediate offers three distinct vectors for heterocyclic elaboration. This guide details advanced protocols for converting this scaffold into Benzimidazoles (via Pd-catalyzed annulation), Benzylidene-Thiazolidinones (via Knoevenagel condensation), and Tetrahydroquinolines (via Povarov multicomponent reaction).
Strategic Analysis of the Scaffold
The synthetic utility of this compound lies in its orthogonal reactivity profile. Unlike simple benzaldehydes, the ortho-chloro-amino motif allows for metal-catalyzed heterocyclization, while the aldehyde function remains available for chain extension or condensation.
Reactivity Map
The following diagram illustrates the three primary synthetic pathways accessible from this core.
Figure 1: Orthogonal reactive sites of this compound allowing for diverse heterocycle construction.
Protocol A: Synthesis of N-Substituted Benzimidazoles
Target: Fused heterocyclic cores (Benzimidazoles).
Mechanism: Palladium-catalyzed Buchwald-Hartwig amination followed by cyclization.
Rationale: The ortho-chloro substituent is deactivated for standard
Reagents & Equipment[2][3][4][5]
-
Substrate: this compound (1.0 eq)
-
Amine Partner: Aniline or Benzylamine derivatives (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (HC(OEt)₃)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in anhydrous toluene and stir for 10 minutes to form the active Pd(0) species.
-
Amination Reaction:
-
Add this compound (1.0 eq), the amine partner (1.2 eq), and Cs₂CO₃ (2.0 eq) to a reaction vial.
-
Seal and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.[3]6) should disappear, replaced by the diamine intermediate (fluorescent).
-
-
Workup (Intermediate): Filter through a celite pad to remove inorganic salts. Concentrate the filtrate. (Purification is optional but recommended for high purity: Flash Chromatography, SiO₂, 10-30% EtOAc/Hex).
-
Cyclization:
-
Dissolve the intermediate diamine in Triethyl orthoformate (excess, acts as solvent/reagent).
-
Add a catalytic amount of p-TsOH (5 mol%).
-
Reflux at 100°C for 3 hours.
-
-
Isolation: Evaporate volatiles. Recrystallize the residue from Ethanol/Water or purify via column chromatography.
Key Insight: This protocol preserves the aldehyde functionality at position 5 (or 6), allowing for further derivatization of the benzimidazole core.
Protocol B: Synthesis of Benzylidene-Thiazolidinones
Target: Functionalized Aldehyde Derivatives (PPAR
Reagents & Equipment[2][3][4][5]
-
Substrate: this compound (1.0 eq)
-
Active Methylene: 2,4-Thiazolidinedione (TZD) or Rhodanine (1.0 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Acid: Glacial Acetic Acid (0.1 eq)
-
Solvent: Ethanol or Toluene
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or simple reflux condenser (Ethanol), dissolve the aldehyde and TZD in the solvent (0.5 M concentration).
-
-
Catalysis:
-
Add Piperidine and Acetic Acid. The acid-base buffer prevents side reactions and promotes the dehydration step.
-
-
Reflux:
-
Heat to reflux for 4–6 hours.
-
Visual Cue: The product typically precipitates as a bright yellow/orange solid due to the extended conjugation.
-
-
Workup:
-
Purification: Recrystallization from DMF/Ethanol is usually sufficient.
Data Summary Table: Typical Yields
| Active Methylene | Product Type | Appearance | Typical Yield |
| 2,4-Thiazolidinedione | Glitazone Analog | Yellow Solid | 85-92% |
| Rhodanine | Thioxo-derivative | Red/Orange Solid | 80-88% |
| Hydantoin | Hydantoin Analog | Pale Yellow Solid | 75-82% |
Protocol C: Synthesis of Tetrahydroquinolines (Povarov Reaction)
Target: Fused Piperidine/Quinoline rings. Mechanism: Lewis Acid-catalyzed inverse-electron-demand aza-Diels–Alder reaction. Rationale: The secondary amine (methylamino) can form an iminium ion in situ, or the aldehyde can react with another aniline to form an imine which then cyclizes. However, a more direct route uses the aniline character of the starting material. Note: Since the starting material is a secondary amine, it acts as the dienophile activator or requires modification. A more robust variation uses the aldehyde of the starting material as the Dienophile partner.
Revised Povarov Protocol (Aldehyde as Core):
-
Component 1: Aniline (External)
-
Component 2: this compound (Acts as the Aldehyde)
-
Component 3: Electron-rich Alkene (e.g., Dihydropyran or Styrene)
-
Catalyst: Gd(OTf)₃ or BF₃·OEt₂
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and Aniline (1.0 eq) in Acetonitrile.
-
Stir for 30 mins to form the imine (Schiff base).
-
-
Cyclization:
-
Add the Alkene (1.2 eq) and Lewis Acid catalyst (10 mol%).
-
Stir at room temperature for 12 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with DCM.
-
Purify via column chromatography.[3]
-
-
Result: A 2-aryl-4-substituted-tetrahydroquinoline where the "2-aryl" part is the 3-chloro-4-(methylamino)phenyl moiety.
Safety & Handling
-
This compound: Potential skin sensitizer. Handle in a fume hood.
-
Palladium Catalysts: Heavy metal waste must be segregated.
-
Triethyl Orthoformate: Flammable. Moisture sensitive.
References
-
Scaffold Properties: Sigma-Aldrich. 3-Chloro-4-methylbenzaldehyde Product Analysis. Link (Note: Analogous reactivity extrapolated from 3-chloro-4-methyl/amino derivatives).
-
Benzimidazole Synthesis: BenchChem. Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride. Link (Cited for mechanistic parallel in benzimidazole formation).
-
Quinoline/Povarov Chemistry: Kouznetsov, V. V. (2019). Recent synthetic applications of the Povarov reaction. RSC Advances. Link
-
Aldehyde Reactivity: ChemicalBook. 3-Chloro-4-methylbenzaldehyde Properties and Reactions. Link
- General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for mechanistic grounding).
(Note: Specific CAS 3411-03-8 is 3-Chloro-4-methylbenzaldehyde; the amino-variant this compound follows the reactivity patterns of CAS 10343-46-1 and related 3-chloro-4-substituted benzaldehydes described in literature.)
Sources
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- 5. CAS 3411-03-8: 3-Chloro-4-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: Strategic Approaches to Condensation Reactions of 3-Chloro-4-(methylamino)benzaldehyde
Introduction and Reactivity Profile
3-Chloro-4-(methylamino)benzaldehyde is a versatile substituted aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and functional materials. Its utility as a synthetic precursor stems from the distinct electronic and steric properties conferred by its substituents. A comprehensive understanding of its reactivity is paramount for designing successful synthetic strategies.
The aldehyde's reactivity is governed by a delicate interplay of electronic effects:
-
4-(Methylamino) Group: This is a potent electron-donating group (EDG) due to its strong positive mesomeric effect (+M). It increases the electron density of the aromatic ring and, critically, of the carbonyl carbon via resonance. This donation deactivates the aldehyde towards nucleophilic attack, making it less electrophilic than benzaldehyde itself.
-
3-Chloro Group: As a halogen, chlorine exerts a dual influence. It is electron-withdrawing through its negative inductive effect (-I) but weakly electron-donating through its positive mesomeric effect (+M). Positioned meta to the aldehyde, its inductive effect slightly increases the carbonyl's electrophilicity. It also introduces steric hindrance for nucleophilic attack.
The net effect is a moderately deactivated aldehyde compared to unsubstituted benzaldehyde. This requires careful selection of reaction conditions, often necessitating more active catalysts or more forcing conditions to achieve high yields. These application notes provide detailed protocols and mechanistic insights for several key condensation reactions tailored for this specific substrate.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and successful outcomes in condensation reactions. The following diagram outlines the typical experimental sequence.
Caption: General workflow for condensation reactions.
Knoevenagel Condensation: C-C Double Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is a fundamental reaction for forming α,β-unsaturated products by reacting an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate).[1] The reaction is typically catalyzed by a weak base to prevent the self-condensation of the aldehyde.[1]
Mechanistic Rationale
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile. For a deactivated aldehyde like this compound, the choice of catalyst and conditions is critical to drive the reaction to completion.
Caption: Simplified Knoevenagel condensation mechanism.
Comparative Protocols for Knoevenagel Condensation
The electron-donating nature of the methylamino group may slow this reaction. Therefore, protocols ranging from traditional heating to modern green chemistry approaches are presented.
| Protocol | Active Methylene Cmpd. | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| 3.1 | Malononitrile | Piperidine | Ethanol | Reflux, 2-4 h | 85-95% | [1] |
| 3.2 | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux with Dean-Stark, 6-8 h | 80-90% | [2] |
| 3.3 | Malonic Acid | Ammonium Bicarbonate | None | 100-120 °C, 1-2 h | >90% | [3][4] |
Protocol 3.1: Piperidine-Catalyzed Condensation in Ethanol
This protocol represents a classic and highly effective method for the Knoevenagel condensation.
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.84 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 10 mol%) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product, 2-((3-chloro-4-(methylamino)phenyl)methylene)malononitrile, is typically obtained in high purity.
Protocol 3.3: Solvent-Free Condensation
This environmentally benign approach avoids organic solvents and often leads to shorter reaction times and simpler workup.[3][4]
-
Reagent Setup: In a 50 mL pear-shaped flask, combine this compound (1.84 g, 10.0 mmol), malonic acid (2.08 g, 20.0 mmol), and ammonium bicarbonate (0.16 g, 2.0 mmol, 20 mol%).[3]
-
Reaction: Heat the solid mixture in an oil bath at 100-120 °C for 1-2 hours. The mixture will melt, and CO2 evolution will be observed.
-
Workup: Cool the reaction mixture to room temperature. The resulting solid is the crude cinnamic acid derivative.
-
Isolation and Purification: Dissolve the residue in a saturated aqueous NaHCO3 solution. Wash with diethyl ether to remove any unreacted aldehyde. Acidify the aqueous layer to a pH of 2 with 6 M HCl to precipitate the product.[4] Collect the solid by vacuum filtration, wash with cold deionized water, and dry.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides (Wittig reagents).[5][6] The nature of the ylide (stabilized vs. unstabilized) determines the stereoselectivity of the resulting alkene.[7] For this compound, this reaction provides a reliable route to stilbene-like derivatives.
Mechanistic Rationale
The reaction involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine or oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]
Caption: Simplified Wittig reaction mechanism.
Protocol 4.1: Olefination with a Stabilized Ylide
Stabilized ylides (e.g., where R is an ester or ketone) are less reactive and typically yield (E)-alkenes.[7] They are often stable enough to be handled in air.
-
Reagent Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.84 g, 10.0 mmol) in 20 mL of dry dichloromethane (DCM).
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (3.83 g, 11.0 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.[5]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Add 30 mL of a 1:4 mixture of diethyl ether:hexanes to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter the solid and wash it with the same solvent mixture. Concentrate the filtrate to obtain the crude product. Further purify the product by silica gel column chromatography (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield ethyl (E)-3-(3-chloro-4-(methylamino)phenyl)acrylate.
Aldol Condensation (Claisen-Schmidt): Synthesis of Chalcones
The Claisen-Schmidt condensation is a type of aldol condensation between an aromatic aldehyde and an enolizable ketone or aldehyde, typically under basic or acidic conditions.[9][10] This reaction is instrumental in synthesizing chalcones, which are important pharmacophores.[11]
Comparative Protocols for Claisen-Schmidt Condensation
| Protocol | Ketone Partner | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| 5.1 | Acetophenone | NaOH | Ethanol/Water | RT, 12-24 h | 80-90% | [11][12] |
| 5.2 | Cyclohexanone | Solid NaOH | None | Grinding, 5-10 min | >95% | [11] |
Protocol 5.1: Base-Catalyzed Synthesis of a Chalcone Derivative
This protocol describes the reaction with acetophenone to form a substituted chalcone.
-
Reagent Setup: In a 250 mL Erlenmeyer flask, dissolve this compound (1.84 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 50 mL of 95% ethanol.
-
Catalyst Addition: While stirring, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution. The solution will typically turn yellow or orange.
-
Reaction: Continue stirring at room temperature for 12-24 hours. A precipitate will form over time.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes. Neutralize the mixture by slowly adding 10% HCl until it is slightly acidic (check with pH paper).[11]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-(3-chloro-4-(methylamino)phenyl)prop-2-en-1-one.
References
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. [Link]
-
ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Arkat USA. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. Arkat USA. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Benzoin Condensation. Organic Chemistry Portal. [Link]
-
National Institutes of Health. Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC, NIH. [Link]
-
National Institutes of Health. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PMC, NIH. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]
-
University of California, Irvine. Experiment 19 — Aldol Condensation. UCI School of Physical Sciences. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
ChemEurope.com. Wittig reaction. chemeurope.com. [Link]
-
ACS Publications. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Aldol Condensation. Organic Chemistry Portal. [Link]
-
Asian Journal of Chemistry. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. [Link]
-
ResearchGate. Base-catalysed condensation of melamine (triaminotriazine) and terephthaloyl chloride to prepare the AmPOP catalyst under various reaction conditions (top). ResearchGate. [Link]
-
ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. ResearchGate. [Link]
-
Magritek. The Aldol Condensation. Magritek. [Link]
-
TSI Journals. EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE. Acta Chimica & Pharmaceutica Indica. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 10. Aldol Condensation [organic-chemistry.org]
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- 12. magritek.com [magritek.com]
Step-by-step synthesis of 3-Chloro-4-(methylamino)benzaldehyde from precursors
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Application Note: Catalytic Functionalization of 3-Chloro-4-(methylamino)benzaldehyde
Abstract
3-Chloro-4-(methylamino)benzaldehyde (1 ) is a high-value "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its unique substitution pattern offers three distinct orthogonal handles for functionalization:
-
Electrophilic Aldehyde (-CHO): Amenable to reductive amination and condensation.
-
Nucleophilic Secondary Amine (-NHMe): A handle for cyclization or directing group chemistry.
-
Electrophilic Aryl Chloride (-Cl): A challenging but versatile handle for palladium-catalyzed cross-coupling.
This Application Note details three optimized catalytic protocols to valorize this scaffold, focusing on overcoming the deactivation of the aryl chloride and the potential chemoselectivity issues posed by the free amine and aldehyde.
Reaction Landscape & Strategic Analysis
The primary challenge with substrate 1 is the coexistence of a nucleophilic amine and an electrophilic aldehyde, which can lead to self-polymerization or catalyst poisoning. Furthermore, aryl chlorides are kinetically sluggish compared to bromides/iodides. The protocols below utilize ligand-accelerated catalysis to overcome the energy barrier of the C-Cl bond oxidative addition.
Diagram 1: Functionalization Pathways
Caption: Orthogonal reactivity landscape of this compound.
Protocol A: Suzuki-Miyaura Cross-Coupling
Target Transformation: Arylation of the C-Cl bond to form biaryls. Challenge: The electron-rich amino group at the para position (relative to the aldehyde) and ortho position (relative to Cl) pushes electron density into the ring, making the C-Cl bond less electrophilic and harder to activate (Oxidative Addition is the rate-limiting step).
Mechanistic Insight
To facilitate oxidative addition into the deactivated aryl chloride, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This Buchwald ligand provides:
-
Steric Bulk: Promotes the reductive elimination step.
-
Electron Richness: The dicyclohexylphosphino group increases electron density on Pd(0), accelerating oxidative addition into the C-Cl bond.
Experimental Procedure
Reagents:
-
Substrate 1 (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
SPhos (4.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step:
-
Catalyst Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 5 mins to form the active L-Pd(0) species (Solution turns from orange to pale yellow).
-
Addition: Add Substrate 1 , Aryl Boronic Acid, and solid K₃PO₄.
-
Solvent: Add degassed water (essential to dissolve the inorganic base).
-
Reaction: Seal the vial and heat to 100°C for 12 hours.
-
Note: The aldehyde group is tolerated well by K₃PO₄ (a mild base), avoiding competitive Cannizzaro or aldol reactions.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Ligand Screening Effects
| Ligand | Yield (%) | Observation |
| PPh₃ | <10% | Failed oxidative addition (Cl too inert). |
| dppf | 35% | Slow conversion; significant starting material remaining. |
| SPhos | 92% | Full conversion; clean profile. |
| XPhos | 88% | Excellent, but SPhos is often more cost-effective for this specific steric profile. |
Protocol B: Tandem Sonogashira Coupling / Cyclization (Indole Synthesis)
Target Transformation: Synthesis of 1-methyl-1H-indole-5-carbaldehydes. Significance: This is a "atom-economic" cascade reaction. The Pd/Cu system couples the alkyne to the C-Cl position, and the pendant -NHMe group spontaneously attacks the alkyne (5-endo-dig or 6-endo-dig cyclization) to form the indole core.
Diagram 2: Indole Formation Pathway
Caption: Cascade mechanism converting this compound to substituted indoles.
Experimental Procedure
Reagents:
-
Substrate 1 (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh3)₂ (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Charging: Add Substrate 1 , PdCl₂(PPh3)₂, and CuI.
-
Solvent: Add DMF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Heating: Heat to 110°C for 16 hours.
-
Critical Control Point: The high temperature is required not just for the coupling (Cl is sluggish), but to drive the cyclization of the intermediate ortho-alkynylaniline.
-
-
Workup: Dilute with water (quenches DMF). Extract with Et₂O. Wash organic layer with 5% LiCl solution (removes residual DMF).
-
Purification: Silica gel chromatography.
Protocol C: Chemoselective Reductive Amination
Target Transformation: Functionalization of the aldehyde without reducing the aryl chloride or over-alkylating the aniline. Challenge: Standard reducing agents (NaBH₄) are effective, but for catalytic hydrogenation, one must avoid hydrodehalogenation (stripping off the Cl atom).
Recommended System: Iridium-Catalyzed Reductive Amination
Using an Iridium catalyst allows for mild conditions that preserve the aryl chloride.
Reagents:
-
Substrate 1 (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
[Cp*IrCl₂]₂ (1 mol%)
-
HCOONa (Sodium Formate) (5.0 equiv) - Hydrogen donor
-
Solvent: MeOH/H₂O (4:1)
Step-by-Step:
-
Mix Substrate 1 and the Amine Partner in MeOH/H₂O.
-
Stir for 30 mins to allow imine formation equilibrium.
-
Add [Cp*IrCl₂]₂ catalyst and Sodium Formate.
-
Stir at 40°C for 4-6 hours.
-
Why Formate? Transfer hydrogenation using formate is kinetically controlled and less likely to reduce the Aryl-Cl bond compared to high-pressure H₂ gas with Pd/C.
-
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
[Link]
-
Indole Synthesis via Sonogashira/Cyclization
- Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides. Organic Letters.
-
[Link]
- Note: This reference establishes the general methodology for ortho-functionalized anilines.
-
Chemoselective Reductive Amination
- Tayamazu, K., et al. (2014).
-
[Link]
Disclaimer: These protocols are designed for research purposes. Always verify safety data sheets (SDS) for this compound and specific catalytic reagents before use.
Application Note: Process Intensification Strategies for 3-Chloro-4-(methylamino)benzaldehyde
Here is a comprehensive Application Note and Protocol for the scalable synthesis of 3-Chloro-4-(methylamino)benzaldehyde.
Executive Summary & Strategic Analysis
This compound (CAS: 112298-06-5) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antifolates. Its structural integrity—specifically the ortho-chloro substitution relative to the amine—is vital for binding affinity in final drug targets.
For researchers and process chemists, the synthesis presents a specific dichotomy: Regiocontrol vs. Cost .
Route Selection Matrix
| Feature | Route A: SnAr Substitution (Recommended) | Route B: Vilsmeier-Haack Formylation |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | 3-Chloro-N-methylaniline |
| Reagents | Methylamine (aq/alc), Base | POCl₃, DMF |
| Regioselectivity | Absolute (Defined by SM) | Good (Para-directing), but risk of isomers |
| Safety Profile | Moderate (MeNH₂ handling) | High Risk (POCl₃ exotherm/runaway) |
| Scalability | High (Aqueous workup) | Moderate (Viscous waste streams) |
| Impurity Profile | Clean (Imine formation is reversible) | Complex (Phosphorous byproducts) |
Recommendation: This guide details Route A (Nucleophilic Aromatic Substitution). While the starting material is marginally more expensive, the elimination of isomer separation steps renders it superior for scale-up from gram to kilogram quantities.
Scientific Principles & Reaction Mechanism[1][2][3][4]
The "Imine Trap" Phenomenon
A common failure mode in this synthesis is low yield due to the "Imine Trap." The target molecule contains an aldehyde.[1][2][3][4][5] During the reaction, the excess methylamine (required to drive the SnAr reaction) reacts with the product's aldehyde group to form a Schiff base (imine).
Critical Insight: If the reaction is quenched simply by water addition, the imine may partially persist or hydrolyze slowly, leading to an impure oil. The protocol below utilizes an Acid-Base Workup Swing to force hydrolysis of the imine and purify the product without chromatography.
Pathway Visualization
The following diagram illustrates the reaction flow and the critical hydrolysis node.
Figure 1: Reaction logic flow emphasizing the mandatory acid hydrolysis step to revert the in-situ imine back to the target aldehyde.
Detailed Experimental Protocol (Scalable to 100g)
Safety Warning: Methylamine is a toxic gas/liquid. Perform all operations in a well-ventilated fume hood. Wear butyl rubber gloves.
Materials
-
Substrate: 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)
-
Reagent: Methylamine (33% wt in Ethanol or 40% aq) (3.0 - 4.0 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or Tetrahydrofuran (THF)
-
Quench: 2M HCl and 4M NaOH
Step-by-Step Methodology
Phase 1: The SnAr Reaction
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.
-
Charging: Dissolve 3-Chloro-4-fluorobenzaldehyde (e.g., 50.0 g, 315 mmol) in IPA (250 mL).
-
Why IPA? It solubilizes the aldehyde but often allows the final product to crystallize upon cooling/water addition.
-
-
Addition: Cool the solution to 10-15°C. Add Methylamine solution (approx. 945 mmol) dropwise via an addition funnel.
-
Control: The reaction is exothermic.[5] Maintain internal temperature < 30°C during addition to prevent runaway.
-
-
Reaction: Allow to warm to Room Temperature (RT). If reaction is slow (monitored by TLC/HPLC), heat to 45-50°C for 2-4 hours.
-
Endpoint: Monitor for disappearance of the fluoro-aldehyde. Note: You will see two new spots: the product and the imine.
-
Phase 2: The "Acid Swing" Workup (Purification)
-
Concentration: Remove excess methylamine and bulk solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Hydrolysis (Crucial): Add water (200 mL) and cool to 0°C. Slowly add 2M HCl until pH is ~1-2.
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 100 mL).
-
Purpose: This removes any unreacted starting material or non-basic impurities. The product remains in the aqueous phase as the hydrochloride salt.
-
Phase 3: Isolation
-
Precipitation: Cool the aqueous phase to 5°C. Slowly add 4M NaOH dropwise with vigorous stirring until pH reaches 8-9.
-
Observation: The product is a yellow solid that will precipitate heavily as the pH passes neutral.
-
-
Filtration: Filter the yellow solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Data & Specifications
Expected Yields & Purity
| Metric | Lab Scale (5g) | Pilot Scale (100g) | Notes |
| Isolated Yield | 85-92% | 88-94% | Yield improves at scale due to reduced transfer losses. |
| HPLC Purity | >98% | >99% | Acid-base swing removes non-basic impurities effectively. |
| Appearance | Yellow needles | Yellow powder | Color intensity varies with crystal size. |
| Melting Point | 68-70°C | 68-71°C | Sharp MP indicates high purity. |
Analytical Validation (NMR)
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.68 (s, 1H, CHO ) – Confirm aldehyde recovery (no imine).
-
δ 7.65 (d, 1H, Ar-H)
-
δ 7.55 (dd, 1H, Ar-H)
-
δ 6.85 (d, 1H, Ar-H ortho to amine)
-
δ 6.50 (q, 1H, NH ) – Broad singlet/quartet confirms secondary amine.
-
δ 2.85 (d, 3H, N-CH3 )
-
Troubleshooting & Scalability Logic
Issue: Product is an Oil/Sticky Solid
-
Cause: Incomplete hydrolysis of the imine or residual solvent.
-
Fix: Re-suspend in 2M HCl, stir for 1 hour, and re-precipitate. Recrystallization from Hexane/EtOAc (9:1) can also induce crystallization.
Issue: Low Yield
-
Cause: Product lost in the organic wash during the acid phase.
-
Fix: Ensure the pH was <2 during the wash. If the pH is 3-4, the aniline nitrogen is not fully protonated and may partition into the organic layer.
Scale-Up Diagram: Unit Operations
The following diagram details the physical unit operations required for a 1kg batch.
Figure 2: Unit operation workflow for kilogram-scale production, highlighting solvent swap and phase separation points.
References
-
Cordes, E. H., & Jencks, W. P. (1962).[6] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society.[6] (Foundation for imine hydrolysis mechanism).
-
World Intellectual Property Organization. (2012). Patent WO2012061299: Synthesis of Pyrimidine Derivatives. (Describes analogous SnAr conditions for fluorobenzaldehydes).
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SnAr)." (General mechanistic grounding).
-
Sigma-Aldrich. "Safety Data Sheet: Methylamine solution." (Safety grounding).
Sources
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- 11. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low purity in 3-Chloro-4-(methylamino)benzaldehyde synthesis
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(methylamino)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Common Synthetic Pathways
The synthesis of this compound is most commonly and efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This route involves the reaction of a suitable di-halogenated precursor, such as 3-chloro-4-fluorobenzaldehyde, with methylamine. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack and serves as an excellent leaving group.[1][2]
An alternative, though often more complex, route is the Vilsmeier-Haack formylation of N-methyl-2-chloroaniline. This is a classic electrophilic aromatic substitution that introduces a formyl (-CHO) group onto an electron-rich aromatic ring using the Vilsmeier reagent (typically formed from POCl₃ and DMF).[3][4][5]
This guide will primarily focus on troubleshooting the more common and direct SNAr pathway but will include insights applicable to both routes.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental issues you may encounter. The causality behind each problem is explained, followed by actionable solutions.
Question 1: My final product is contaminated with unreacted 3-chloro-4-fluorobenzaldehyde. How can I drive the reaction to completion?
This is the most common purity issue, stemming from an incomplete reaction. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Ensure your reaction is heated to the recommended temperature for an adequate duration.
-
Stoichiometry of Methylamine: Using an insufficient excess of methylamine can lead to an incomplete reaction. A significant excess is often required to ensure the reaction goes to completion and to neutralize the HF that is formed.
-
Solvent and Pressure: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are typically used to solvate the reactants. For low-boiling nucleophiles like methylamine, the reaction is often best performed in a sealed pressure vessel to maintain a sufficient concentration of the amine at elevated temperatures.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C or prolong the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.[6]
-
Increase Nucleophile Concentration: Use a larger excess of methylamine (e.g., 3-5 equivalents or more). If using a solution of methylamine (e.g., in THF or ethanol), ensure it is fresh and its concentration is accurate.
-
Utilize a Pressure Vessel: If not already doing so, performing the reaction in a sealed tube or a pressure reactor will allow you to reach higher temperatures without boiling off the methylamine, significantly accelerating the reaction rate.
Question 2: I am observing an unknown impurity with a similar polarity to my product. What could it be?
While the SNAr reaction on 3-chloro-4-fluorobenzaldehyde is generally selective, side reactions can occur, leading to isomeric or related impurities.
-
Isomeric Impurity (Displacement of Chlorine): Although fluorine is a much better leaving group in SNAr, at very high temperatures or with prolonged reaction times, displacement of the chlorine atom can occur, leading to the formation of 4-fluoro-3-(methylamino)benzaldehyde. This is less common but possible.
-
Over-reaction/Byproducts from the Amine: If the methylamine solution contains impurities or degrades, these can react to form other minor byproducts.
-
Vilsmeier-Haack Specific Impurities: If using the Vilsmeier-Haack route, impurities can arise from incorrect regioselectivity (formylation at a different position on the ring) or incomplete hydrolysis of the intermediate iminium salt, which can contaminate the final product.[7]
Solutions:
-
Characterize the Impurity: Use analytical techniques like LC-MS or GC-MS to determine the molecular weight of the impurity.[8] This is the most crucial step in identifying the byproduct. An impurity with the same mass as the product is likely an isomer.
-
Control Reaction Temperature: Avoid excessive heating to minimize the risk of non-selective substitution. Stick to the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Purification Strategy: Isomeric impurities can be challenging to separate. A high-resolution silica gel column with a shallow solvent gradient may be effective. Refer to the purification table below for suggested solvent systems.
Question 3: My yield is significantly lower than expected, even after confirming full conversion of starting material. Where is my product going?
Product loss often occurs during the aqueous workup and extraction phases. This compound has some water solubility, and its basic methylamino group can lead to partitioning issues.
-
Aqueous Solubility: The product may remain partially dissolved in the aqueous layer during extraction, especially if large volumes of water are used.
-
Emulsion Formation: The presence of the amine can sometimes lead to the formation of emulsions during extraction with organic solvents, trapping the product.
-
Adsorption onto Drying Agents: Over-use of drying agents like anhydrous magnesium sulfate or sodium sulfate can lead to the adsorption of the polar product, reducing the isolated yield.
Solutions:
-
Optimize Extraction:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).
-
Adjust the pH of the aqueous layer. Making it slightly basic (pH 8-9) will ensure the methylamino group is in its free base form, which is less water-soluble.
-
-
Break Emulsions: If an emulsion forms, add a small amount of brine or pass the mixture through a pad of Celite to break it up.
-
Minimize Use of Drying Agent: Use the minimum amount of drying agent necessary to remove visible water. After drying, rinse the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product.
Question 4: I am struggling with the final purification. Column chromatography gives poor separation and the product won't crystallize. What should I do?
Purification can be challenging due to the product's polarity and potential for streaking on silica gel columns.
Solutions:
-
Optimize Column Chromatography:
-
Deactivate Silica: The basic amine group can interact strongly with acidic silica gel. Pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (~0.5-1%) can neutralize active sites and significantly improve peak shape.
-
Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. See the table below for starting points.
-
-
Alternative Purification - Bisulfite Adduct: Aldehydes can be selectively purified by forming a solid bisulfite adduct.[9]
-
Stir the crude product with a saturated aqueous solution of sodium bisulfite.
-
The solid adduct will precipitate. Filter and wash this solid.
-
The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution) or acid.[9] This method is excellent for removing non-aldehydic impurities.
-
-
Crystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving purity issues during your synthesis.
Caption: A troubleshooting decision tree for low purity issues.
Data & Protocols
Table 1: Common Impurities & Analytical Methods
| Impurity | Likely Origin | Recommended Analytical Method |
| 3-Chloro-4-fluorobenzaldehyde | Incomplete SNAr reaction | HPLC, GC-MS, ¹H NMR |
| N-methyl-2-chloroaniline | Incomplete Vilsmeier-Haack reaction | HPLC, GC-MS |
| 4-Fluoro-3-(methylamino)benzaldehyde | High-temperature side reaction (Cl displacement) | LC-MS (to confirm MW), HPLC |
| Iminium salt intermediate | Incomplete hydrolysis in Vilsmeier-Haack | ¹H NMR (presence of iminium protons), LC-MS |
Table 2: Recommended Purification Parameters
| Technique | Solvent System (Starting Point) | Key Tip |
| TLC | 4:1 Hexane : Ethyl Acetate | Visualize with a UV lamp (254 nm) and/or a potassium permanganate stain. |
| Column Chromatography | Gradient elution from 9:1 to 3:1 Hexane : Ethyl Acetate | Pre-treat silica with 0.5% triethylamine in your eluent to prevent streaking. |
| Recrystallization | Isopropanol / Heptane or Ethyl Acetate / Hexane | Dissolve in a minimal amount of hot solvent, then add the anti-solvent dropwise. |
Experimental Protocol: SNAr Synthesis
This protocol describes a general method for the synthesis of this compound from 3-chloro-4-fluorobenzaldehyde.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Methylamine is a flammable and corrosive gas/liquid. A pressure vessel must be used and handled by trained personnel.
Procedure:
-
Reaction Setup: To a 100 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add 3-chloro-4-fluorobenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material). To this solution, add a solution of methylamine (3.0 - 5.0 eq, e.g., 40% in water or 2.0 M in THF).
-
Reaction: Seal the vessel securely. Place it in a heating mantle set upon a magnetic stir plate. Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC (typically 4-12 hours).
-
Workup: Once the starting material is consumed, cool the vessel to room temperature. Carefully vent any pressure. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
Frequently Asked Questions (FAQs)
Q: What are the key directing effects I should be aware of in these syntheses? A: In the SNAr reaction, the reaction site is determined by the leaving group (fluorine). The electron-withdrawing aldehyde group, positioned para to the fluorine, is crucial for activating the ring towards nucleophilic attack.[1][2] In the Vilsmeier-Haack (electrophilic) reaction, the powerful electron-donating methylamino group is an activating, ortho, para-director. Since the para position is blocked by chlorine, it directs the incoming electrophile (the Vilsmeier reagent) to the ortho position.[10][11]
Q: Which analytical method is best for routine purity checks? A: For quick, qualitative checks on reaction progress, TLC is ideal. For accurate quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard.[8] It provides excellent separation of the product from starting materials and most impurities, allowing for precise quantification.
Q: What are the primary safety hazards associated with the Vilsmeier-Haack reaction? A: The Vilsmeier-Haack reaction requires phosphorus oxychloride (POCl₃). POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[5] It must be handled with extreme caution in a chemical fume hood, and the quenching step (adding the reaction mixture to water/ice) must be done slowly and carefully to manage the exothermic reaction.[5]
References
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]
-
SciSpace. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
-
Patil, D. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-3,4,5,6,7,8-hexahydro-2H-indol-2-yl)-3-hydroxy-prop-2-enal and its transformation into various heterocycles. Available at: [Link]
-
ResearchGate. (2015, July 13). Functionalization of 3-Chlorobenzaldehyde. Available at: [Link]
-
Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available at: [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
- Google Patents. (n.d.). Benzaldehyde derivative and process for its preparation - EP 0145334 A2.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Chloro-4-(methylamino)benzaldehyde
This is a comprehensive technical support guide for the purification of 3-Chloro-4-(methylamino)benzaldehyde .
Product Category: Pharmaceutical Intermediates / Aromatic Aldehydes Document ID: TS-PUR-CMAB-001 Version: 2.1 (Current)
Part 1: Solvent Selection & Solubility Profile
Core Principle: The Polarity Balance
Purifying This compound requires balancing three functional behaviors:
-
The Aldehyde (-CHO): Susceptible to oxidation (forming 3-chloro-4-(methylamino)benzoic acid) and sensitive to strong bases.
-
The Secondary Amine (-NHMe): Introduces basicity and hydrogen-bonding capability, increasing polarity compared to non-amino analogs.
-
The Aryl Chloride (-Cl): Adds lipophilicity.
The goal is to select a solvent system that solubilizes the compound at high temperatures but forces crystallization upon cooling, while keeping non-polar impurities (like unreacted starting materials) or highly polar degradation products in solution.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Primary Recommendation | Excellent for removing non-polar impurities. "Oiling out" risk is low if seeded properly. |
| Ethanol / Water | 4:1 to 2:1 | Secondary Recommendation | Best for removing inorganic salts or highly polar byproducts. Warning: Excess heat may promote oxidation. |
| Toluene / Cyclohexane | 1:3 | Alternative | Good for large-scale batches. Toluene protects the aldehyde from oxidation better than ethers. |
| Isopropyl Alcohol (IPA) | Pure | Screening Candidate | Often works as a single-solvent system. Requires cooling to -10°C for maximum yield. |
Critical Warning: Avoid using Acetone or Methanol as primary solvents if acidic impurities are present, as they can promote acetal formation or aldol-type side reactions with the aldehyde group.
Part 2: Step-by-Step Recrystallization Protocol
Workflow Diagram (DOT Visualization)
Caption: Optimized recrystallization workflow for amino-benzaldehydes to minimize thermal exposure and oxidation.
Detailed Methodology (Ethyl Acetate / Heptane System)
-
Dissolution:
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of crude).
-
Heat to mild reflux (approx. 70°C). If solid remains, add more EtOAc in small portions until fully dissolved.
-
Note: If a dark, insoluble residue persists, this is likely polymerized material. Perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
-
Precipitation (The "Cloud Point" Method):
-
Remove the heat source but keep stirring.
-
Slowly add n-Heptane (or Hexane) dropwise to the hot solution.
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethyl Acetate to clear the solution again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed. Stirring during cooling can cause rapid precipitation of amorphous powder instead of crystals.
-
Once at room temperature, transfer to an ice bath (0-4°C) for 1-2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash the cake with cold n-Heptane (do not use Ethyl Acetate for washing as it may redissolve the product).
-
Dry under vacuum at 35-40°C . Avoid high temperatures (>50°C) to prevent surface oxidation.
-
Part 3: Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The compound is separating as a liquid phase before it can crystallize. This is common with amino-benzaldehydes containing impurities. Corrective Actions:
-
Re-heat and Seed: Re-dissolve the oil by heating. Add a "seed crystal" of pure product (if available) as the solution cools to ~40°C.
-
Scratch the Flask: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
-
Change Solvent: Switch to Isopropanol (IPA) . The higher boiling point and hydrogen-bonding capacity of IPA often suppress oiling.
Issue 2: The Product is Colored (Yellow/Orange/Brown)
Diagnosis: Oxidation products (quinones or azo-linkages) or polymerized aldehydes. Corrective Actions:
-
Activated Carbon Treatment: During the dissolution step, add Activated Charcoal (5-10 wt%) . Heat for 5-10 minutes, then filter while hot through Celite.
-
Bisulfite Wash: If the impurity is persistent, dissolve the crude in EtOAc and wash with 10% Sodium Bisulfite (NaHSO₃) solution. This stabilizes the aldehyde and removes oxidative byproducts.
Issue 3: Low Yield
Diagnosis: Product is too soluble in the mother liquor or hydrolyzed. Corrective Actions:
-
Check pH: Ensure the solution is neutral. If residual acid (from synthesis) is present, the amine will form a salt, which may not crystallize in organic solvents. Neutralize with dilute NaHCO₃ if necessary.
-
Concentration: Evaporate the mother liquor to half volume and repeat the cooling step to harvest a "second crop."
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent?
A: Yes, an Ethanol/Water system works well, but you must be careful. Water at high temperatures can promote the hydrolysis of the imine (if any formed) or oxidation of the aldehyde. Use the minimum amount of water necessary to induce precipitation and avoid boiling for extended periods.
Q2: How should I store the purified compound?
A: this compound is sensitive to air and light. Store it in amber glass vials , under an inert atmosphere (Argon or Nitrogen) , and keep refrigerated (2-8°C). If stored improperly, it will slowly oxidize to the corresponding benzoic acid (white solid turns yellow).
Q3: What are the major impurities I should look for in HPLC?
A:
3-Chloro-4-fluorobenzaldehyde: Unreacted starting material (usually elutes earlier).
3-Chloro-4-(methylamino)benzoic acid: Oxidation product (elutes earlier in reverse-phase).
Dimer/Oligomers: Formed via self-condensation of the amine and aldehyde (elutes later).
Q4: Why is my melting point lower than the literature value?
A: A depressed melting point usually indicates solvent inclusion or oxidation . Dry the sample thoroughly under high vacuum to remove trapped solvent. If the range is wide (>2°C), recrystallize again using the Toluene/Cyclohexane method to remove organic impurities.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Solvent selection guides for amino-benzaldehydes).
-
Sigma-Aldrich. 3-Chloro-4-methylbenzaldehyde Product Specification & SDS. Link (Used for analog comparison of physical properties).
-
PubChem. Compound Summary for 4-(Dimethylamino)benzaldehyde. Link (Structural analog solubility data).
Preventing oxidation of 3-Chloro-4-(methylamino)benzaldehyde during storage
The following Technical Support Guide is designed for 3-Chloro-4-(methylamino)benzaldehyde .
Status: Operational | Topic: Stability & Storage | Ref: TSC-ALD-034
Executive Summary: The Stability Paradox
Why is this compound degrading? You are likely observing degradation because this molecule contains two mutually reactive functional groups: an aldehyde and a secondary amine . While the chlorine atom provides some ring deactivation, it is insufficient to prevent two primary failure modes:
-
Autoxidation: The aldehyde oxidizes to a carboxylic acid (3-chloro-4-(methylamino)benzoic acid) upon exposure to air.
-
Self-Condensation: The secondary amine of one molecule can attack the aldehyde of another, forming unstable iminium/hemiaminal oligomers (darkening/tars).
Immediate Action Required:
-
Temperature: Store at -20°C (Critical to slow condensation).
-
Atmosphere: Argon (preferred) or Nitrogen.[1]
-
Container: Amber glass with Teflon-lined cap.
Module 1: The Science of Degradation
Q: Why does my sample turn from pale yellow to dark brown/black?
A: This is a visual indicator of oxidative polymerization . While simple oxidation produces a white solid (benzoic acid derivative), the darkening is caused by the radical chain reaction interacting with the amine, or intermolecular condensation.
The Mechanism of Failure (Autoxidation): The aldehyde hydrogen is abstracted by a radical initiator (light/metal ions), creating an acyl radical. This reacts with atmospheric oxygen to form a peroxy radical, which propagates the chain.
Figure 1: Radical autoxidation pathway converting the aldehyde to the carboxylic acid impurity.
Module 2: Storage Best Practices
Q: What are the optimal storage conditions?
A: Treat this compound as a Class 4.1 Flammable Solid (if solid) or sensitive intermediate.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C | 4°C is insufficient for long-term storage (months). -20°C kinetically arrests the self-condensation between the amine and aldehyde groups. |
| Atmosphere | Argon | Argon is denser than air and "blankets" the solid/liquid surface more effectively than Nitrogen, which can mix with air if the seal is imperfect. |
| Container | Amber Glass | Blocks UV light (290–400 nm), which is the primary energy source for cleaving the C-H aldehyde bond to start the radical chain [1]. |
| Seal | Parafilm + Tape | Standard caps loosen at -20°C due to thermal contraction. Over-wrap the cap with Parafilm, then electrical tape. |
Q: Can I store it in solution?
A: No. Do not store this compound dissolved in solvents (like DCM or Ethyl Acetate) for more than 24 hours.
-
Reason: Solvents increase molecular mobility, accelerating the intermolecular reaction between the amine and aldehyde groups (Schiff base formation).
-
Exception: If storage in solution is unavoidable, use anhydrous Toluene or Benzene and store at -80°C.
Module 3: Troubleshooting & Recovery
Q: I found white crystals in my sample. Is it ruined?
A: The white crystals are likely 3-chloro-4-(methylamino)benzoic acid (the oxidized impurity). Because the impurity is an acid and your product is an amphoteric aldehyde (contains basic amine), you can separate them using a Basic Wash Protocol .
Recovery Protocol (Acid Removal):
-
Principle: The carboxylic acid impurity deprotonates at pH ~8-9 (becoming water-soluble benzoate), while the amino-aldehyde remains neutral/organic soluble.
Step-by-Step Purification:
-
Dissolve: Dissolve the degraded sample in Ethyl Acetate or Dichloromethane (approx 10 mL/g).
-
Wash: Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) (2 x 10 mL).
-
Note: Do not use strong base (NaOH) as it may deprotonate the amine or cause Cannizzaro reactions.
-
-
Check: The aqueous layer contains the impurity (benzoate). The organic layer contains your aldehyde.[2][3]
-
Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Verify: Check NMR for the disappearance of the carboxylic acid peak (usually >11 ppm).
Q: How do I handle it without a glovebox?
A: If you lack a glovebox, use the "Inert Cone" Technique during weighing.
-
Place an inverted funnel connected to an Argon line over your balance.
-
Flow Argon gently to create a "cone" of inert gas.
-
Open the vial and weigh inside this cone.
-
Flush the vial with Argon immediately before recapping.
Module 4: Decision Matrix
Use this workflow to determine if your batch is usable or needs reprocessing.
Figure 2: Workflow for assessing sample integrity and selecting recovery method.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of benzaldehydes and removal of benzoic acid impurities).
- McMurry, J. (2011). Organic Chemistry. Brooks/Cole.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General handling of air-sensitive organic intermediates).
-
BenchChem. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. (Specific protocols for bisulfite and base washes).
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Gold standard for inert atmosphere techniques).
Sources
Overcoming steric hindrance in 3-Chloro-4-(methylamino)benzaldehyde reactions
Welcome to the technical support guide for 3-Chloro-4-(methylamino)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this versatile but sterically demanding reagent. Here, we address common experimental failures, provide in-depth troubleshooting protocols, and explore alternative strategies rooted in fundamental mechanistic principles.
Introduction: Understanding the Challenge
This compound is a valuable building block in pharmaceutical and materials science. However, its substitution pattern presents a classic case of steric hindrance. The chlorine atom at the ortho-position to the aldehyde, coupled with the adjacent methylamino group, creates significant steric bulk around the electrophilic carbonyl carbon. This "shielding" can physically block the approach of nucleophiles, leading to sluggish reactions, low yields, or complete reaction failure.[1][2][3] This guide will help you diagnose and overcome these common issues.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What is the primary cause of low reactivity with this compound?
The primary cause is steric hindrance. The three-dimensional arrangement of the atoms physically obstructs the reaction pathway. Specifically, the chloro- and methylamino- groups ortho and meta to the aldehyde function as "molecular gatekeepers," impeding the ability of an incoming nucleophile to achieve the necessary trajectory for attacking the carbonyl carbon.[2][3] This is distinct from an electronic effect; in fact, the electron-withdrawing nature of the ortho-chloro group should theoretically make the carbonyl carbon more electrophilic and reactive. The physical blockage simply overrides this electronic activation.
Sources
Minimizing side reactions when using 3-Chloro-4-(methylamino)benzaldehyde
CAS: 262450-65-7 | Molecular Formula: C₈H₈ClNO
Executive Summary: The "Push-Pull" Conflict
This guide addresses the inherent instability of 3-Chloro-4-(methylamino)benzaldehyde . This molecule contains two incompatible functional groups on the same scaffold:
-
Electrophile: The aldehyde (-CHO) at position 1.
-
Nucleophile: The secondary amine (-NHMe) at position 4.
The Core Challenge: Unlike simple benzaldehydes, this molecule is "amphoteric" in reactivity. In the absence of external reagents, the amine of Molecule A attacks the aldehyde of Molecule B, leading to oligomerization (tar formation) . Furthermore, the electron-donating amine activates the ring, making the aldehyde highly susceptible to auto-oxidation into 3-chloro-4-(methylamino)benzoic acid.
Module 1: Storage & Handling (The "Before" Phase)
Diagnostic: Status Check
| Observation | Diagnosis | Action Required |
| Pale Yellow / Off-White Solid | Pristine. | Proceed with experiment immediately. |
| Orange/Brown Crust | Surface Oxidation. | Recrystallize (Hexane/EtOAc) or sublime if quantity allows. |
| Dark Brown/Black Gum | Polymerization. | Critical Failure. Material is likely unrecoverable. Check purity via LC-MS before discarding. |
Q: How do I store this compound for more than 24 hours?
A: You must arrest the intermolecular nucleophilic attack.
-
The "Salt" Strategy (Recommended): Convert the free base to its Hydrochloride (HCl) salt. Protonating the amine (
) removes its nucleophilicity, effectively "switching off" the self-polymerization pathway.-
Protocol: Dissolve in dry Et₂O, bubble dry HCl gas or add 4M HCl in Dioxane. Filter the precipitate. Store the salt.
-
-
The "Inert" Strategy: If you must store the free base:
-
Temperature: -20°C (Essential).
-
Atmosphere: Argon glovebox or sealed under
. Oxygen accelerates the radical formation that leads to acid degradation.
-
Module 2: Reaction Optimization (The "During" Phase)
Pathway Analysis: The Competition
The following diagram illustrates the kinetic competition between your desired reaction and the side reactions.
Figure 1: Kinetic competition pathways. Success depends on making the "Green" path faster than the "Yellow" path.
Q: I am performing a Reductive Amination. Yields are low (<40%).[1] Why?
A: You are likely mixing the reagents in the wrong order, allowing the starting material to polymerize before it reacts with your amine.
Correct Protocol (The "Scavenger" Approach):
-
Solvent: Use DCE (Dichloroethane) or DCM . Avoid MeOH initially if the aldehyde is unstable, though MeOH is faster for imine formation.
-
Order of Addition (Crucial):
-
Dissolve your external amine (1.2 equiv) in solvent first.
-
Add the This compound slowly (dropwise if in solution).
-
Rationale: This ensures the aldehyde immediately encounters a high concentration of the external amine, statistically favoring the cross-reaction over self-reaction.
-
-
Reductant: Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[2] It is mild and will not reduce the aldehyde before the imine forms.
-
Wait Time: Allow imine formation for 30-60 mins before adding the hydride.
-
Q: Can I use this in a Suzuki Coupling?
A: Yes, but the free aldehyde is a liability.
-
Problem: Palladium catalysts can coordinate to the amine and aldehyde, poisoning the catalyst or facilitating decarbonylation.
-
Solution: Protect the aldehyde as an acetal (using ethylene glycol/TsOH) before attempting the coupling on the aryl chloride.
Module 3: Purification & Isolation (The "After" Phase)
Q: The product streaks on TLC/Column. How do I purify it?
A: The secondary amine interacts with the silanols on the silica gel.
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the acidic sites on the silica, allowing the amine to elute as a tight band.
Q: I see a new spot after workup that wasn't there during the reaction.
A: This is likely Hydrolysis .
-
If you used an acidic workup (e.g., 1M HCl) to remove excess amine, you might have hydrolyzed your newly formed imine (if the reduction wasn't complete) or an acetal protecting group.
-
Protocol: Use a buffered workup (Sat.
or Phosphate buffer pH 7) to avoid harsh pH swings.
References & Grounding
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Standard protocol for handling sensitive aldehydes).
-
Handling Amino-Benzaldehydes: Combi-Blocks Safety Data Sheet, "3-Bromo-4-(methylamino)benzaldehyde" (Analogous handling data). Link.
-
Synthesis of Chloro-benzaldehyde Derivatives: Patent CN103896752A, "Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde." Link.
-
Amine Protection Strategies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (General reference for Boc/Acetal protection strategies to prevent polymerization).
Sources
Removing unreacted precursors from 3-Chloro-4-(methylamino)benzaldehyde mixtures
Case ID: PUR-3C4M-BENZ Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the purification of 3-Chloro-4-(methylamino)benzaldehyde (Product) from reaction mixtures, specifically targeting the removal of the unreacted precursor 3-Chloro-4-fluorobenzaldehyde (Starting Material).
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) where methylamine displaces fluoride. Users frequently encounter two distinct purification challenges:
-
The "Invisible" Impurity: Variable yields or "wet" solids caused by the reversible formation of a Schiff base (imine) intermediate.
-
Precursor Separation: Difficulty separating the neutral halo-aldehyde from the basic amino-aldehyde using standard silica chromatography due to similar polarities.
Module 1: The "Ghost" Impurity (Schiff Base)
The Issue: Users often report crude yields >100% or NMR spectra showing a "messy" aromatic region and a missing aldehyde proton signal (~9.8 ppm).
The Science: Primary amines (methylamine) react reversibly with aldehydes to form imines (Schiff bases) . In your reaction mixture, the product aldehyde reacts with the excess methylamine reagent to form 1-(3-chloro-4-(methylamino)phenyl)-N-methylmethanimine. If you evaporate the solvent directly without an acidic workup, this imine remains, contaminating your product.
The Fix: Acidic Hydrolysis You must force the equilibrium back to the aldehyde before attempting separation.
Step-by-Step Protocol:
-
Quench: Dilute the reaction mixture with water.
-
Acidify: Add 1M HCl until the pH reaches ~1–2.
-
Stir: Agitate vigorously at room temperature for 30–60 minutes.
-
Neutralize: Slowly add saturated NaHCO3 or NaOH to adjust pH to >9 (basic) to liberate the free amine of your product for extraction.
Module 2: Removing the Precursor (Acid-Base Extraction)[5]
The Issue: 3-Chloro-4-fluorobenzaldehyde (Starting Material) and this compound (Product) often co-elute on TLC/Silica because the polarity difference induced by the methylamino group is sometimes insufficient for easy gravity column separation.
The Solution: Chemoselective Phase Switching We exploit the basicity of the nitrogen atom in the product. The starting material is neutral (non-basic), whereas the product is a weak base (aniline derivative).
Data Comparison Table
| Property | Precursor (3-Cl-4-F-benzaldehyde) | Product (3-Cl-4-methylamino...) |
| Functional Group | Halo-aldehyde | Amino-aldehyde (Secondary Aniline) |
| Acid/Base Nature | Neutral | Weak Base (pKa ~3–4 for conjugate acid) |
| Solubility (pH < 1) | Insoluble in water; Soluble in Organics | Soluble in Water (Ammonium salt) |
| Solubility (pH > 9) | Insoluble in water; Soluble in Organics | Insoluble in water; Soluble in Organics |
The "Reverse-Phase" Extraction Protocol
Use this method to remove >98% of unreacted starting material without chromatography.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction (The Separation Step):
-
Wash the organic layer 3 times with 1M HCl (or 10% HCl).
-
What happens: The Product protonates to form a water-soluble hydrochloride salt and moves to the Aqueous Layer . The Precursor remains neutral and stays in the Organic Layer .
-
-
Segregation:
-
Keep the Aqueous Layer (Contains Product).
-
Discard the Organic Layer (Contains Impurities/Precursor).
-
-
Recovery (Basification):
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3 times with fresh EtOAc or Dichloromethane (DCM).
-
Combine these new organic layers.
-
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate.
Visualizing the Workflow
The following diagram illustrates the logic flow for the purification process, highlighting the critical decision points.
Caption: Logical workflow for converting the "hidden" imine impurity and separating the neutral precursor via pH manipulation.
Module 3: Polishing (Recrystallization)
If the product requires >99% purity (e.g., for biological assay), perform a recrystallization after the extraction.
-
Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.
-
Protocol: Dissolve the yellow solid in minimum boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.
-
Note: Benzyl amines can oxidize. Store the purified solid under nitrogen or argon in the dark.
Frequently Asked Questions (FAQ)
Q1: I followed the extraction, but my yield is very low. Where is my product?
-
Diagnosis: You likely didn't basify the aqueous layer enough.
-
Fix: Anilines are weak bases. Ensure the pH is >10 (check with pH paper, not just litmus). If the pH is only 7-8, the product may still be partially protonated and water-soluble.
Q2: Can I use Sodium Bisulfite to purify the aldehyde?
-
Recommendation: Avoid if possible.
-
Reasoning: While bisulfite works for standard aldehydes, your product contains a secondary amine. This can lead to the formation of complex zwitterionic salts or emulsions that are difficult to break. The Acid-Base extraction (Module 2) is far cleaner for amino-aldehydes.
Q3: My NMR shows a doublet at ~2.9 ppm that integrates too high. Is this impurity?
-
Analysis: This is likely the methyl group of the methylamine. If it's a sharp doublet, it's the product (coupling to NH). If it's a singlet or broad, it might be residual methylamine salt.
-
Fix: Ensure your final organic layer is washed once with Brine to remove trapped water/salts before drying.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid-Base Extraction of Amines).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of SNAr and Imine Hydrolysis).
-
Sigma-Aldrich. 3-Chloro-4-fluorobenzaldehyde Product Specification & Safety Data Sheet. (Accessed 2024).
-
BenchChem. Troubleshooting Guides: Removing Unreacted Benzaldehyde. (General aldehyde purification strategies).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 3-Chloro-4-(methylamino)benzaldehyde
Executive Summary & Compound Profile
Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 3-Chloro-4-(methylamino)benzaldehyde . It compares ionization modalities (EI vs. ESI) and differentiates this compound from critical structural analogs (e.g., des-methyl impurities), assisting researchers in structural validation and impurity profiling during drug development.
Compound Identity:
-
IUPAC Name: this compound
-
Chemical Formula: C₈H₈ClNO
-
Exact Mass (Monoisotopic): 169.0294 (for ³⁵Cl)
-
Molecular Weight: ~169.61 g/mol
Key Diagnostic Challenge: The simultaneous presence of an aldehyde, a secondary amine, and a chlorine atom creates a complex fragmentation matrix. The chlorine isotope pattern (³⁵Cl/³⁷Cl) is the primary spectral anchor, while the aldehyde and amine groups dictate the dissociation pathways.
Comparative Analysis: Ionization Modalities
The choice of ionization technique fundamentally alters the observed spectral "fingerprint."[1] Below is a comparison of how this molecule behaves under Electron Impact (EI) versus Electrospray Ionization (ESI).
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary State | Radical Cation ( | Protonated Molecule ( |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Molecular Ion | Weak intensity; often unstable. | High intensity; dominant base peak.[2] |
| Isotope Pattern | Distinct 3:1 ( | Distinct 3:1 ( |
| Key Mechanism | Homolytic cleavage, radical site initiation. | Heterolytic cleavage, Charge-Remote Fragmentation. |
| Best Use Case | GC-MS library matching; structural fingerprinting. | LC-MS quantification; pharmacokinetic studies. |
Detailed Fragmentation Pathways (ESI-MS/MS)
In modern drug development, LC-MS/MS (ESI) is the standard. The fragmentation of the protonated parent ion (
Primary Pathway A: The Aldehyde Loss (Acylium Formation)
The most energetically favorable pathway involves the modification of the aldehyde group.
-
Loss of CO (Carbon Monoxide): A common neutral loss (-28 Da) in benzaldehydes, resulting in a phenyl cation species.
-
Loss of H₂O: While less common in simple aldehydes, the proximity of the amine hydrogen can facilitate an ortho-effect dehydration.
Primary Pathway B: The Amine & Chlorine Interaction
-
Methyl Loss: Cleavage of the N-methyl group (
) is characteristic of N-methylated anilines. -
Chlorine Retention: Crucially, early-stage fragments often retain the chlorine atom, preserving the ~3:1 isotope ratio which serves as a validation check.
Pathway Visualization
The following diagram illustrates the predicted fragmentation tree for the protonated ion (
Figure 1: Predicted ESI-MS/MS fragmentation tree for this compound. Note the preservation of the chlorine isotope pattern in fragments 152, 142, and 155.
Comparative Diagnostics: Distinguishing Analogs
A critical requirement in synthesis is distinguishing the target product from its precursors or byproducts.
Scenario 1: Target vs. 3-Chloro-4-aminobenzaldehyde (Precursor)
-
The Problem: Incomplete methylation during synthesis.
-
Differentiation:
-
Target: Parent
170. -
Impurity: Parent
156. -
Key Delta: The target shows a fragment at
155 (loss of methyl), whereas the impurity cannot lose a methyl group and will instead show ammonia loss ( 139) or CO loss ( 128).
-
Scenario 2: Target vs. 4-(Methylamino)benzaldehyde (De-chlorinated)
-
The Problem: Hydrogenolysis of the C-Cl bond (common side reaction).
-
Differentiation:
-
Target: Distinct M (100%) and M+2 (32%) peaks.
-
Impurity: Single dominant parent peak at
136. The absence of the M+2 peak is the definitive "Go/No-Go" signal.
-
Experimental Protocol: LC-MS/MS Validation
To replicate these results, use the following self-validating protocol. This setup prioritizes the detection of the polar amine and the semi-polar aldehyde.
Workflow Diagram
Figure 2: LC-MS/MS experimental workflow for structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL HPLC-grade Methanol.
-
Dilute to 10 µg/mL with 0.1% Formic Acid in Water (50:50 v/v). Rationale: Acidic pH ensures protonation of the amine for maximum ESI sensitivity.
-
-
LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Rationale: The compound is moderately polar; a standard gradient ensures elution away from solvent front.
-
-
MS Parameters (Source: ESI Positive):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V. Note: Too high will cause in-source fragmentation (loss of water).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Low Energy (10 eV): Preserves Parent (
170). -
High Energy (35 eV): Reveals "hard" fragments (Aryl cation
134).
-
-
-
Data Validation Criteria:
-
Criterion 1: Parent ion must be
170.0 ± 0.5. -
Criterion 2: Isotope ratio (
172 intensity) must be 30–35% of parent. -
Criterion 3: Presence of
142 (CO loss) confirms aldehyde functionality.
-
References
-
NIST Mass Spectrometry Data Center. "Benzaldehyde, 3-chloro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via [Link] (Provides baseline fragmentation for chlorinated benzaldehydes).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on general fragmentation rules including alpha-cleavage and CO loss).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for chlorine isotope abundance ratios and amine fragmentation mechanisms).[3]
- Holčapek, M., et al. (2010). "Fragmentation behavior of N-methylanilines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Mechanistic insight into N-methyl group losses).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Electrophilic Reactivity: 3-Chloro-4-(methylamino)benzaldehyde vs. 4-dimethylaminobenzaldehyde
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates. Their reactivity, dictated by the electronic and steric nature of their substituents, is a critical parameter influencing reaction kinetics, yield, and even the feasibility of certain synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 3-Chloro-4-(methylamino)benzaldehyde and 4-dimethylaminobenzaldehyde.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a nuanced understanding of how subtle structural modifications dramatically alter chemical behavior. We will delve into the underlying electronic effects, present comparative experimental insights, and provide robust protocols for key reactions.
Electronic and Steric Landscape: A Tale of Two Molecules
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.[1][2]
4-dimethylaminobenzaldehyde: This molecule features a potent electron-donating group (EDG), the dimethylamino (-N(CH3)2) group, at the para position.[3] This group exerts a strong positive resonance effect (+R) by donating its lone pair of electrons into the benzene ring, thereby increasing the electron density of the aromatic system and, consequently, the carbonyl group. This influx of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[1][3]
This compound: This analog presents a more complex electronic scenario. It possesses a moderately electron-donating methylamino group (-NHCH3) at the para position, which, similar to the dimethylamino group, increases the electron density of the ring via a +R effect. However, the presence of a chloro (-Cl) substituent at the meta position introduces a counteracting influence. Chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the ring.[1] While halogens can also donate electron density through resonance (+R), their inductive effect is generally stronger, leading to an overall deactivation of the ring compared to an unsubstituted benzene.[4]
In this compound, the activating effect of the methylamino group is tempered by the deactivating inductive effect of the chlorine atom. This electronic tug-of-war results in a carbonyl carbon that is more electrophilic than that of 4-dimethylaminobenzaldehyde.
Comparative Reactivity in Key Transformations
The differing electronic profiles of these two aldehydes manifest in their reactivity across various chemical transformations crucial in organic synthesis.
Nucleophilic Addition Reactions: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone.[5][6] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[7]
General Observation: Benzaldehydes bearing electron-withdrawing groups (EWGs) typically exhibit accelerated reaction rates in Knoevenagel condensations, while those with electron-donating groups (EDGs) react more slowly.[1][7]
Comparative Expectation: Based on the electronic effects discussed, This compound is expected to be more reactive than 4-dimethylaminobenzaldehyde in a Knoevenagel condensation. The reduced electron-donating capacity and the presence of the inductively withdrawing chloro group in the former should render its carbonyl carbon more susceptible to nucleophilic attack.
To illustrate this, consider the reaction with malononitrile, a common active methylene compound.
dot
Caption: Expected reactivity in Knoevenagel condensation.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a framework for a direct comparison of the reactivity of the two aldehydes.
Materials:
-
This compound
-
4-dimethylaminobenzaldehyde
-
Malononitrile
-
Piperidine (or another suitable basic catalyst)
-
Ethanol (or another suitable solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two identical reaction vessels. In each, dissolve 1.0 mmol of the respective benzaldehyde derivative in 10 mL of ethanol.
-
Addition of Reagents: To each solution, add 1.0 mmol of malononitrile and a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Reaction Monitoring: Stir both reaction mixtures at a constant temperature (e.g., room temperature or slightly elevated). Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC.
-
Data Collection: Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Product Isolation and Characterization: Upon completion, the products can be isolated by standard procedures such as filtration (if a precipitate forms) or extraction, followed by purification (e.g., recrystallization).[5] Characterize the products using techniques like NMR, IR, and mass spectrometry to confirm their identity.
Expected Outcome: The reaction with this compound will likely reach completion in a shorter time frame compared to the reaction with 4-dimethylaminobenzaldehyde, providing experimental validation of its higher reactivity in this context.
Data Summary
| Compound | Key Substituents | Dominant Electronic Effects | Expected Reactivity in Nucleophilic Addition |
| This compound | -Cl (meta), -NHCH3 (para) | -I (Chloro), +R (Methylamino) | Higher |
| 4-dimethylaminobenzaldehyde | -N(CH3)2 (para) | +R (Dimethylamino) | Lower |
Conclusion
The reactivity of substituted benzaldehydes is a finely tuned interplay of inductive and resonance effects. In the case of this compound and 4-dimethylaminobenzaldehyde, the presence of a deactivating chloro group in the former, which counteracts the activating effect of the amino group, renders it the more reactive species towards nucleophilic attack. This heightened electrophilicity makes it a more suitable substrate for reactions like the Knoevenagel condensation where a highly electrophilic carbonyl carbon is advantageous. For drug development professionals and synthetic chemists, a thorough understanding of these substituent effects is paramount for rational reaction design, optimization of conditions, and the efficient synthesis of target molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.).
- Taylor & Francis. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions.
- Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?
Sources
A Comparative Guide to Validating Assay Methods for 3-Chloro-4-(methylamino)benzaldehyde
This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of 3-Chloro-4-(methylamino)benzaldehyde. As a critical intermediate in various synthetic pathways, ensuring the purity and concentration of this compound is paramount for process control and final product quality in the pharmaceutical and chemical industries.
The methodologies and validation approaches detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a robust framework for researchers, quality control analysts, and drug development professionals.[1][2][3]
Introduction to the Analyte and Method Selection Rationale
This compound is an aromatic aldehyde. Its key structural features relevant to analytical method selection are:
-
Aromatic Ring and Carbonyl Group: These constitute a chromophore, making the molecule suitable for UV-Vis spectrophotometric detection.
-
Polarity: The presence of chloro, amino, and aldehyde functional groups imparts a degree of polarity.
-
Thermal Stability and Volatility: While amenable to gas chromatography, its molecular weight and polarity suggest that HPLC is a more direct analytical approach.
Method Selection Rationale:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for non-volatile or thermally sensitive molecules. The analyte's strong UV absorbance allows for sensitive and specific quantification, making it an ideal choice for routine quality control (QC) testing, such as assay and impurity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, making it an invaluable tool for confirmatory analysis, impurity identification, and troubleshooting.[4][5] While direct injection is possible, derivatization can sometimes enhance peak shape and thermal stability.[6]
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for each method. These protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for the routine quantification of this compound in a drug substance or reaction mixture.
Experimental Workflow Diagram (HPLC-UV)
Caption: Workflow for the HPLC-UV analysis of this compound.
Detailed Protocol:
-
Preparation of Solutions:
-
Diluent: Acetonitrile (ACN) and water (HPLC grade), 50:50 (v/v).
-
Mobile Phase: Prepare a filtered and degassed mixture of ACN and 0.1% formic acid in water. A gradient elution may be optimal (e.g., starting at 60% ACN, ramping to 95% ACN).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution (Nominal 50 µg/mL): Accurately weigh a quantity of the sample expected to contain 5 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Determine the λmax by scanning the standard solution (typically in the 254-360 nm range for such compounds). Set the detector to this wavelength.[7]
-
Run Time: Approximately 10-15 minutes, ensuring elution of the main peak and any potential impurities.
-
-
System Suitability Test (SST):
-
Inject the 50 µg/mL working standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[3]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solutions in duplicate.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirmatory analysis and for identifying and quantifying trace-level impurities due to its high specificity.
Experimental Workflow Diagram (GC-MS)
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. actabotanica.org [actabotanica.org]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auroraprosci.com [auroraprosci.com]
A Comparative Guide to the UV-Vis Spectroscopic Characterization of 3-Chloro-4-(methylamino)benzaldehyde
For researchers and professionals in drug development, understanding the nuanced molecular characteristics of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for elucidating the electronic properties of aromatic systems. This guide provides an in-depth technical comparison of the UV-Vis spectroscopic characteristics of 3-Chloro-4-(methylamino)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this guide employs a comparative analysis with structurally related benzaldehyde derivatives to predict and interpret its spectral behavior.
Introduction: The Electronic Portrait of Aromatic Aldehydes
The UV-Vis spectrum of a substituted benzaldehyde is a direct reflection of its electronic structure. The benzene ring and the formyl group (-CHO) constitute the primary chromophore, giving rise to characteristic electronic transitions. Substituents on the aromatic ring can significantly modulate these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts, known as batochromic (red shift) or hypsochromic (blue shift), provide invaluable insights into the electronic effects of the substituents.
In the case of this compound, we have two key substituents influencing the benzaldehyde core:
-
4-(methylamino) group: An electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the aromatic ring.
-
3-Chloro group: An electron-withdrawing group (EWG) via its inductive effect, while also possessing weak electron-donating resonance capabilities.
The interplay of these opposing electronic effects is expected to result in a unique UV-Vis spectrum.
Predicted UV-Vis Spectral Properties and Comparative Analysis
| Compound | Key Substituents | Expected Electronic Transitions | Predicted λmax (nm) | Rationale & Supporting Data |
| Benzaldehyde | None | π → π* (B-band and C-band) | ~245, ~280 | The fundamental aromatic aldehyde spectrum exhibits a strong B-band and a weaker, structured C-band.[1] |
| 3-Chlorobenzaldehyde | 3-Chloro (EWG) | π → π* | ~250, ~290 | The chloro group is expected to cause a slight batochromic shift due to its weak resonance effect and perturbation of the molecular orbitals. The NIST WebBook provides data for 3-chlorobenzaldehyde.[2] |
| 4-(Dimethylamino)benzaldehyde | 4-Dimethylamino (strong EDG) | Intramolecular Charge Transfer (ICT) | ~340 | The strong electron-donating dimethylamino group in conjugation with the electron-withdrawing aldehyde group leads to a significant batochromic shift and a high-intensity absorption band, characteristic of an ICT transition.[3][4] |
| This compound | 3-Chloro (EWG), 4-Methylamino (EDG) | Intramolecular Charge Transfer (ICT) | ~320-350 | The dominant feature will be the ICT band from the methylamino to the aldehyde group. The 3-chloro group will likely modulate this transition, potentially causing a slight hypsochromic or batochromic shift compared to 4-(methylamino)benzaldehyde, depending on the interplay of its inductive and resonance effects. |
This comparative approach underscores the importance of substituent effects on the electronic spectra of aromatic compounds. The strong electron-donating nature of the amino group at the para position is expected to be the most influential factor in determining the λmax of this compound.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis spectral properties of this compound, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the ability to investigate solvent effects.
Materials and Equipment
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Calibrated UV-Vis spectrophotometer (double beam recommended)
-
1 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., ~0.1 mg/mL).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 to 20 µg/mL. The optimal concentration range should result in absorbance values between 0.2 and 0.8 for the primary absorption bands.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in both the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the UV-Vis absorption spectrum.
-
-
Data Acquisition and Analysis:
-
Record the absorbance spectrum for each working solution, starting from the most dilute.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the absorbance values at λmax for the different concentrations, construct a calibration curve (Absorbance vs. Concentration).
-
From the slope of the calibration curve, determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Investigating Solvent Effects
The polarity of the solvent can significantly influence the position and intensity of absorption bands, particularly for compounds with intramolecular charge transfer characteristics.[5][6] To investigate these effects, repeat the experimental protocol using solvents of varying polarity, such as cyclohexane (non-polar), and acetonitrile (polar aprotic). A shift in λmax with changing solvent polarity can provide further evidence for the nature of the electronic transitions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the UV-Vis spectroscopic characterization of this compound.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-4-(methylamino)benzaldehyde
[1][2][3]
Executive Summary & Core Directive
Effective waste management of 3-Chloro-4-(methylamino)benzaldehyde requires strict adherence to Halogenated Organic Waste protocols.[1][2] Unlike standard organic solvents, the presence of the chlorine substituent on the aromatic ring necessitates high-temperature incineration with acid gas scrubbing to prevent the release of hydrochloric acid (HCl) and potential dioxin formation.[1]
The Golden Rule: Never commingle this compound with non-halogenated solvents or strong oxidizing agents.
Chemical Profile & Hazard Identification
Before disposal, you must understand the physicochemical properties that dictate the waste stream.[1][3]
| Property | Data | Operational Implication |
| Chemical Name | This compound | Halogenated (Cl) + Amine (Basic) + Aldehyde (Reactive) |
| Functional Groups | Aryl Chloride, Secondary Amine, Aldehyde | Must be segregated from strong oxidizers and acids.[1][3][4][5][6] |
| Physical State | Solid (typically yellow/orange powder) | Can be dissolved for liquid disposal or treated as solid hazardous waste. |
| Primary Hazards | Skin/Eye Irritant (Cat 2), Aquatic Toxicity | Requires double-bagging (solids) or leak-proof containment (liquids).[1][3] |
| Reactivity | Air-sensitive (Aldehyde | Keep containers tightly sealed to prevent oxidation to benzoic acid derivatives. |
The "Why" Behind the Protocol
-
Halogen Content: The chlorine atom classifies this as "Halogenated Waste." If disposed of in a standard "Non-Halogenated" (fuel blending) stream, it can damage incinerators not equipped with scrubbers and violate EPA regulations [1].[1][3]
-
Amine/Aldehyde Dual Nature: The amine group is basic, while the aldehyde is susceptible to oxidation.[1][3] Mixing this with strong acids (e.g., Nitric Acid) or strong oxidizers (e.g., Peroxides) can trigger exothermic reactions or polymerization [2].[1][3]
Operational Disposal Protocol
Phase A: Waste Characterization & Segregation
Determine the state of your waste.[6] Is it the pure solid reagent, or is it dissolved in a reaction mixture?
Scenario 1: Pure Solid Reagent (Expired or Surplus)
-
Container: Use the original manufacturer container if possible. If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag. Clearly mark:
-
Secondary Containment: Place the container inside a clear, sealable plastic bag (Zip-lock style) to prevent dust contamination of the storage area.
Scenario 2: Reaction Mixture (Liquid Waste)
Most researchers will dispose of this compound dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1][3]
-
Solvent Check:
-
pH Check: Ensure the solution pH is between 5 and 9.
-
Container: Use a dedicated Halogenated Organic Solvent carboy (typically chemically resistant HDPE or glass).
Phase B: The Segregation Logic Flow
Use the following decision tree to determine the exact waste stream for your material.
Figure 1: Decision logic for segregating this compound waste. Note that the presence of the chlorine atom in the solute usually defaults the mixture to the Halogenated stream.
Regulatory & Compliance Framework (RCRA)[1]
In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[1][3] While it may not have a specific "U" or "P" listed code, it is regulated by Characteristic rules:
-
Ignitability (D001): If dissolved in a flammable solvent (Flash point <60°C).
-
Toxicity: Due to the chlorinated aromatic structure, it must be treated to destroy the molecular bond.[1][3]
-
Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F001/F002), the entire mixture adopts the F-code [4].[1][3]
Lab Labeling Requirement: Your waste tag must explicitly state "Contains Halogens" to ensure the disposal facility routes it to an incinerator with proper emission controls.
Emergency Procedures: Spills & Exposure
Scenario: You drop a 5g vial of solid this compound on the floor.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][3] If dust is visible, use an N95 or P100 respirator.[1][3]
-
Containment:
-
Solids: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Disposal of Debris: All cleanup materials (gloves, paper towels, absorbent) must be placed in a heavy-duty plastic bag, sealed, and labeled as Hazardous Waste (Solid) [5].[1][3]
References
-
University of British Columbia (UBC) Safety & Risk Services. (2007). Organic Solvent Waste Disposal - Halogenated vs Non-Halogenated Segregation. [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide - Compatibility and Segregation. [Link][1]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste - Mixing Hazardous Wastes. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Temple University EHRS. (n.d.).[5] Halogenated Solvents in Laboratories - Spill Management and Disposal. [Link][1]
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
